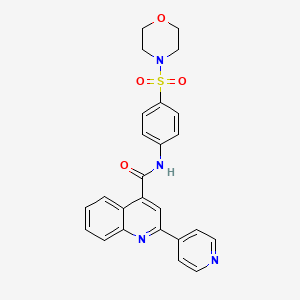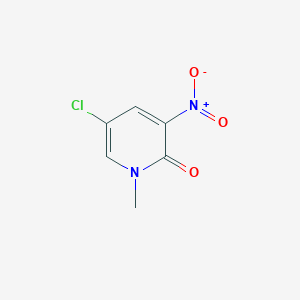
5-Chloro-1-methyl-3-nitropyridin-2-one
Descripción general
Descripción
5-Chloro-1-methyl-3-nitropyridin-2-one is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Intermediates
5-Chloro-1-methyl-3-nitropyridin-2-one serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. It is synthesized from commercially available 2-chloro-5-nitropyridine through multi-step nucleophilic reactions, demonstrating its utility in developing therapeutics (Binliang Zhang et al., 2019).
Kinetic Studies in Chemical Reactions
The compound is also significant in studying the kinetics of nucleophilic substitutions, where its reactivity with piperidine and morpholine provides insights into the effects of steric hindrance and the stability of p-quinonoid structures (Ezzat A. Hamed, 1997).
Material Science Applications
In material science, derivatives of this compound have been studied for their optical properties, such as absorption and fluorescence, indicating potential applications in photonic and electronic devices (Marijana Jukić et al., 2010).
Development of Molecular Diodes
Furthermore, its derivatives have been explored for creating molecular diodes driven by charge-induced conformational changes. This highlights its role in developing novel nanoelectronic components (P. Derosa et al., 2003).
Contribution to Nonlinear Optics
Lastly, this compound derivatives contribute to the field of nonlinear optics, as seen in the synthesis and crystal structure studies of specific complexes with enhanced quadratic nonlinear optical properties. This suggests its utility in designing polar crystals for advanced optical applications (R. Masse & J. Zyss, 1991).
Propiedades
IUPAC Name |
5-chloro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFCXSMHSAHMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

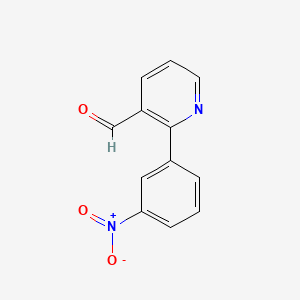
![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)
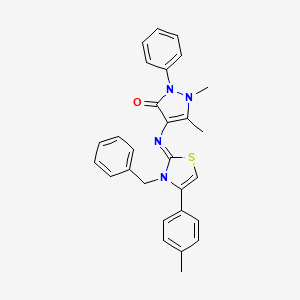
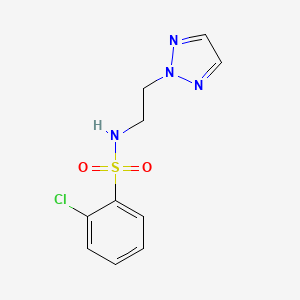
![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)
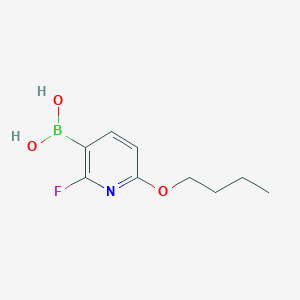
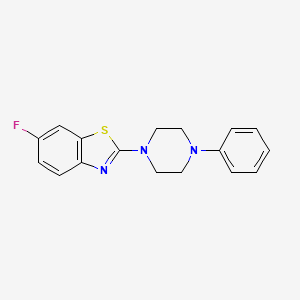
![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)
